
4-Methoxy-2-methyl-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones in the presence of an acid catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Methoxy-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Methoxy-2-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various biologically active molecules.
Biology: Indole derivatives are studied for their roles in cell signaling and as potential therapeutic agents.
Medicine: Research focuses on its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, indole derivatives are known to act as receptor agonists or antagonists, influencing various signaling pathways in cells. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparación Con Compuestos Similares
Similar compounds to 4-Methoxy-2-methyl-1H-indole-3-carbaldehyde include:
Indole-3-carbaldehyde: Another indole derivative with similar reactivity but different substituents.
1-Methylindole-3-carboxaldehyde: Differing by the presence of a methyl group at the nitrogen atom.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity compared to other indole derivatives.
Propiedades
Fórmula molecular |
C11H11NO2 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
4-methoxy-2-methyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C11H11NO2/c1-7-8(6-13)11-9(12-7)4-3-5-10(11)14-2/h3-6,12H,1-2H3 |
Clave InChI |
AURPVXMUFARFEF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1)C=CC=C2OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





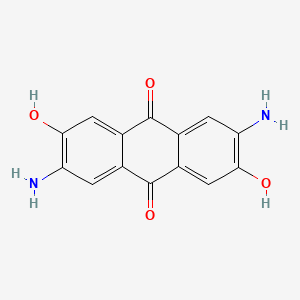
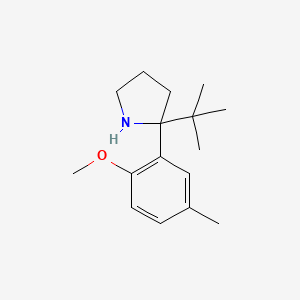
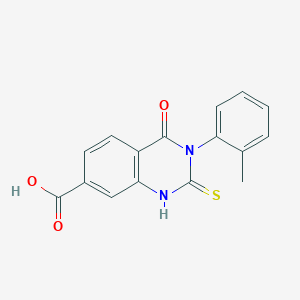
![Methyl 2,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B15279544.png)
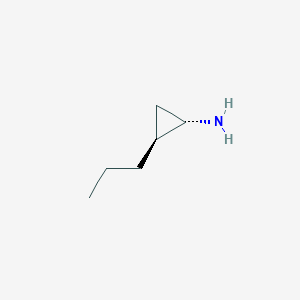
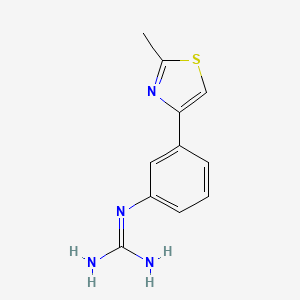

![2-methyl-4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15279576.png)
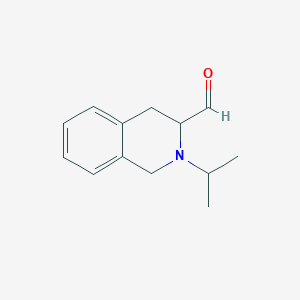
![4-isopentyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15279590.png)
![Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]phenyl]methoxy]-](/img/structure/B15279593.png)
